Lipophilicity Comparison: 1-Thia-6-azaspiro[3.4]octane 1,1-Dioxide vs. 1-Thia-6-azaspiro[3.3]heptane 1,1-Dioxide
The measured LogP of the hydrochloride salt of 1-thia-6-azaspiro[3.4]octane 1,1-dioxide is −1.3 [1]. For the closest lower homolog, 1-thia-6-azaspiro[3.3]heptane 1,1-dioxide, the ACD/Labs predicted LogP is −1.20 . The 0.1 log-unit lower value indicates that the [3.4] scaffold is marginally more hydrophilic than the [3.3] analog, which can influence aqueous solubility and permeability balance in lead optimization.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = −1.3 (hydrochloride salt) |
| Comparator Or Baseline | 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide: LogP = −1.20 (predicted) |
| Quantified Difference | ΔLogP = −0.1 (more hydrophilic) |
| Conditions | Target: experimental value from ChemSpace; Comparator: ACD/Labs predicted value from ChemSpider |
Why This Matters
Even small LogP differences affect tissue distribution and off-target binding in medicinal chemistry campaigns; the [3.4] scaffold offers slightly higher aqueous solubility than the [3.3] analog.
- [1] ChemSpace. 1λ⁶-Thia-6-azaspiro[3.4]octane-1,1-dione hydrochloride (CAS 1952254-01-1). https://chem-space.com/CSCS00134616755-386E47 (accessed 2025-06-03). View Source
